Pyrimidine, 2-ethenyl-5-fluoro-
Overview
Description
Pyrimidine, 2-ethenyl-5-fluoro- is a fluorinated derivative of pyrimidine, a heterocyclic aromatic organic compound. Pyrimidines are essential components of nucleic acids, such as DNA and RNA, and play a crucial role in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidine, 2-ethenyl-5-fluoro- typically involves the introduction of a fluorine atom and an ethenyl group into the pyrimidine ring. One common method is the fluorination of pyrimidine derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The ethenyl group can be introduced through a Heck reaction, where a halogenated pyrimidine derivative reacts with an alkene in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of Pyrimidine, 2-ethenyl-5-fluoro- often involves large-scale synthesis using continuous flow reactors. These reactors provide better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: Pyrimidine, 2-ethenyl-5-fluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrimidine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced pyrimidine derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: Pyrimidine oxides.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
Pyrimidine, 2-ethenyl-5-fluoro- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a precursor in the development of new materials.
Biology: Employed in the study of nucleic acid interactions and as a probe for investigating biological processes involving pyrimidine derivatives.
Medicine: Utilized in the development of antiviral and anticancer drugs due to its ability to interfere with nucleic acid synthesis and function
Mechanism of Action
The mechanism of action of Pyrimidine, 2-ethenyl-5-fluoro- involves its incorporation into nucleic acids, where it disrupts normal cellular processes. The fluorine atom enhances the compound’s ability to inhibit enzymes involved in DNA and RNA synthesis, such as thymidylate synthase and DNA topoisomerase 1. This inhibition leads to the disruption of nucleic acid replication and transcription, ultimately resulting in cell death .
Comparison with Similar Compounds
5-Fluorouracil: A widely used anticancer drug that inhibits thymidylate synthase, leading to the disruption of DNA synthesis.
Capecitabine: An oral prodrug of 5-fluorouracil used in the treatment of various cancers.
Tegafur: Another prodrug of 5-fluorouracil with similar anticancer properties.
Uniqueness: Pyrimidine, 2-ethenyl-5-fluoro- is unique due to the presence of both a fluorine atom and an ethenyl group, which enhance its chemical reactivity and biological activity. This combination allows for more targeted interactions with nucleic acids and enzymes, making it a valuable compound in drug development and scientific research .
Properties
IUPAC Name |
2-ethenyl-5-fluoropyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2/c1-2-6-8-3-5(7)4-9-6/h2-4H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQAQUQIGUHWOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC=C(C=N1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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